molecular formula C13H18N6O B1299441 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide CAS No. 436092-97-6

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide

Cat. No.: B1299441
CAS No.: 436092-97-6
M. Wt: 274.32 g/mol
InChI Key: LKXQNPJYUKURCT-UHFFFAOYSA-N
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Description

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide is a synthetic organic compound that features a tetrazole ring, an amino group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds also contain an amino group and a heterocyclic ring, making them structurally similar.

    Pyridazines: These compounds contain a diazine ring and have similar applications in medicinal chemistry.

Uniqueness

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. The combination of the tetrazole ring with the amino and tert-butyl groups makes this compound versatile for various applications.

Biological Activity

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antitumor effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound involves several key steps, including the formation of the tetrazole ring and subsequent functionalization to introduce the tert-butyl and acetamide groups. The compound can be synthesized from precursor compounds such as 4-aminobenzoic acid through a series of reactions involving diazotization and cyclization processes.

Antitumor Activity

Recent studies have evaluated the antitumor activity of derivatives related to this compound. For instance, compounds featuring similar structures have shown promising results against various human tumor cell lines. In a screening conducted by the National Cancer Institute, several derivatives exhibited significant cytotoxicity against cancer cells, indicating that modifications in the structure can enhance their therapeutic potential .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been noted that tetrazole-containing compounds can act as inhibitors of amine oxidases, which are enzymes involved in oxidative deamination processes relevant to inflammation and cancer progression. Inhibition of these enzymes may lead to reduced levels of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Case Studies

  • Inhibition of Amine Oxidase : A study highlighted that derivatives similar to this compound serve as tight-binding substrates for amine oxidase copper-containing 3 (AOC3). This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases .
  • Anticancer Screening : Another research effort focused on synthesizing a series of N-substituted acetamides derived from 4-aminophenyl tetrazoles. These compounds were screened against multiple cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative activity, with IC50 values indicating effective concentration ranges for therapeutic applications .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
AntitumorN-[4-(benzothiazole-2-yl)phenyl]acetamideSignificant cytotoxicity
Amine Oxidase InhibitionThis compoundPotential anti-inflammatory agent
Structure Activity Relationship (SAR)Various derivatives based on tetrazole structureEnhanced biological activity observed

Properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]-N-tert-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-13(2,3)15-11(20)8-19-17-12(16-18-19)9-4-6-10(14)7-5-9/h4-7H,8,14H2,1-3H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXQNPJYUKURCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360629
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-tert-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436092-97-6
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-tert-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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